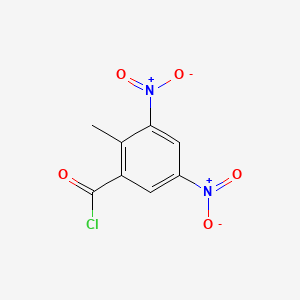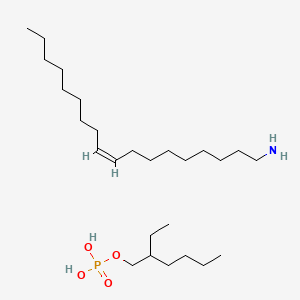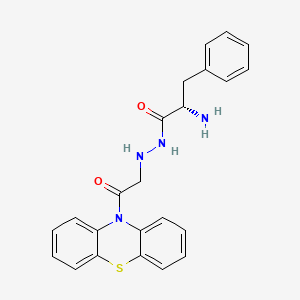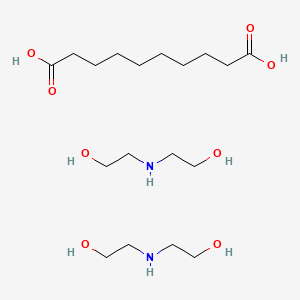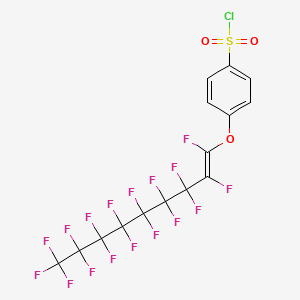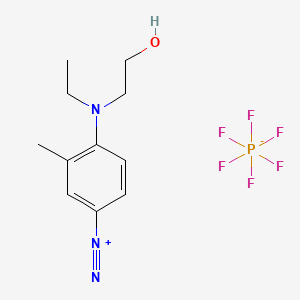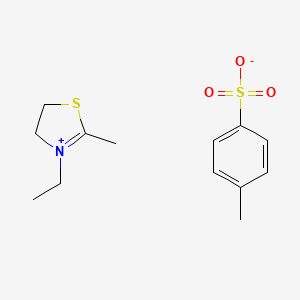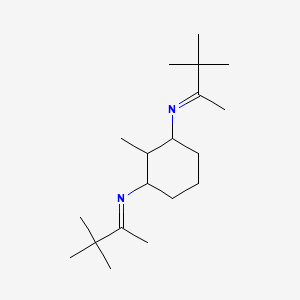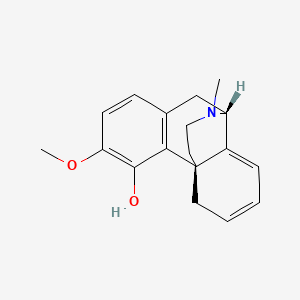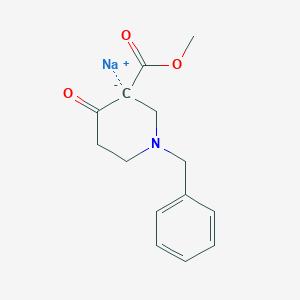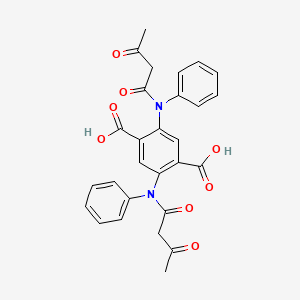
2,5-Bis((1,3-dioxobutyl)phenylamino)terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 282-265-4, also known as 1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with epichlorohydrin. The reaction is catalyzed by a base such as sodium hydroxide, which facilitates the formation of the epoxy groups. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions with amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols react under mild conditions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the synthesis of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable and biocompatible polymers.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The compound exerts its effects primarily through the formation of covalent bonds with other molecules. The epoxy groups are highly reactive and can form cross-links with various nucleophiles, leading to the formation of stable and durable materials. The molecular targets include hydroxyl, amino, and thiol groups present in other molecules, facilitating the formation of complex polymer networks.
Comparison with Similar Compounds
Similar Compounds
- 1,4-butanediol diglycidyl ether
- 1,2,7,8-diepoxyoctane
- 1,2,3,4-diepoxybutane
Uniqueness
1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane is unique due to its branched structure, which provides enhanced flexibility and reactivity compared to linear epoxy compounds. This structural feature allows for the formation of more complex and durable polymer networks, making it highly valuable in applications requiring robust and resilient materials.
Properties
CAS No. |
84145-39-1 |
|---|---|
Molecular Formula |
C28H24N2O8 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2,5-bis[N-(3-oxobutanoyl)anilino]terephthalic acid |
InChI |
InChI=1S/C28H24N2O8/c1-17(31)13-25(33)29(19-9-5-3-6-10-19)23-15-22(28(37)38)24(16-21(23)27(35)36)30(26(34)14-18(2)32)20-11-7-4-8-12-20/h3-12,15-16H,13-14H2,1-2H3,(H,35,36)(H,37,38) |
InChI Key |
QYFDPGMAQSATNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N(C1=CC=CC=C1)C2=CC(=C(C=C2C(=O)O)N(C3=CC=CC=C3)C(=O)CC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



